H-gGlu-Cys(1)-Gly-OH.H-gGlu-Cys(1)-Gly-OH.H2O
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Overview
Description
The compound “H-gGlu-Cys(1)-Gly-OH.H-gGlu-Cys(1)-Gly-OH.H2O” is a derivative of glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. This compound is known for its role in various biochemical processes, including detoxification, antioxidant defense, and regulation of cellular functions. It is often studied for its potential therapeutic applications in medicine and its role in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “H-gGlu-Cys(1)-Gly-OH.H-gGlu-Cys(1)-Gly-OH.H2O” involves the conjugation of glutathione with specific reagents to form the desired compound. One common method involves the use of nitrobenzoxadiazole (NBD) derivatives to create a stable conjugate. The reaction typically requires the presence of a base, such as triethylamine, and is carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
The compound “H-gGlu-Cys(1)-Gly-OH.H-gGlu-Cys(1)-Gly-OH.H2O” can undergo various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various acylating or alkylating agents under mild conditions.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of modified peptides with different functional groups.
Scientific Research Applications
The compound “H-gGlu-Cys(1)-Gly-OH.H-gGlu-Cys(1)-Gly-OH.H2O” has several scientific research applications:
Chemistry: Used as a model compound to study peptide chemistry and reactions involving thiol groups.
Biology: Investigated for its role in cellular redox regulation and detoxification processes.
Medicine: Explored for its potential therapeutic effects in treating oxidative stress-related diseases and as a drug delivery agent.
Industry: Utilized in the development of antioxidant formulations and as a stabilizing agent in various products
Mechanism of Action
The compound exerts its effects primarily through its thiol group, which can participate in redox reactions. It acts as an antioxidant by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. The molecular targets include enzymes involved in redox regulation and detoxification pathways, such as glutathione S-transferases (GSTs) and peroxidases.
Comparison with Similar Compounds
Similar Compounds
Glutathione (H-Glu-Cys-Gly-OH): The parent compound with similar antioxidant properties.
γ-Glu-Cys: A dipeptide with similar redox activity.
Ergothioneine: A sulfur-containing amino acid with antioxidant properties.
Uniqueness
The compound “H-gGlu-Cys(1)-Gly-OH.H-gGlu-Cys(1)-Gly-OH.H2O” is unique due to its specific structural modifications, which may enhance its stability and reactivity compared to other similar compounds. Its ability to form stable conjugates with various reagents makes it a valuable tool in biochemical research and industrial applications.
Properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N6O12S2.H2O/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38;/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38);1H2/t9-,10-,11-,12-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWLIFJHVLBNMB-AAQZBYNGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(=O)NCC(=O)O)[C@@H](C(=O)O)N.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N6O13S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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